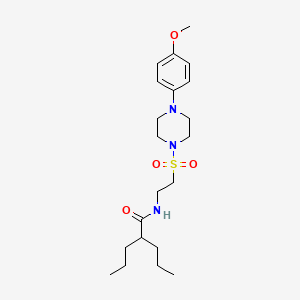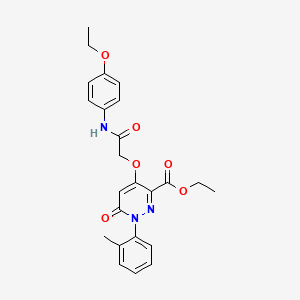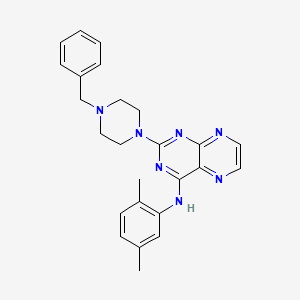![molecular formula C18H13ClN2O5S B2869288 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenoxy)acetate CAS No. 877637-00-8](/img/structure/B2869288.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C18H13ClN2O5S. It contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. Detailed structural analysis would require techniques like NMR, FTIR, and MS .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, it has a molecular weight of 404.82. Detailed properties like melting point, boiling point, solubility, etc., would require experimental determination .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenoxy)acetate and similar compounds have been the subject of various synthesis and biological evaluation studies. For instance, the synthesis of pyrimidino and pyridino derivatives through the reaction of certain benzopyranones with various reagents has been explored, highlighting their antimicrobial activity (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential medicinal applications of these compounds (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential
Compounds related to this compound have been investigated for their insecticidal and antibacterial potential. For instance, pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiation have shown significant activity against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
Antioxidant Activity
Studies have also explored the antioxidant activity of new heterocycles incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One Moiety. Two compounds from these series demonstrated antioxidant activity nearly equal to that of ascorbic acid, suggesting the chemical's potential in oxidative stress management (El‐Mekabaty, 2015).
Structure and Chemical Reactivity
The structure and chemical reactivity of compounds similar to this compound have been extensively studied. For example, the synthesis and structure of certain O-pyrimidinyl-oximes of 2,2-dimethyltetrahydro-4-pyranone have been investigated, revealing insights into the molecular configuration and potential reactivity patterns of these compounds (Danagulyan et al., 1997).
Antimicrobial Activity
Additionally, new pyrimidinone and oxazinone derivatives fused with thiophene rings have shown promising antimicrobial activity, comparable to established antibiotics like streptomycin and fusidic acid (Hossan et al., 2012). This underscores the potential application of this compound derivatives in developing new antimicrobial agents.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been found to be potent antagonists of the apj receptor , which plays a crucial role in cardiovascular homeostasis .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptor (such as the apj receptor) and modulate its activity .
Biochemical Pathways
The apj receptor, a potential target of this compound, is known to be involved in the regulation of cardiovascular homeostasis . Therefore, it’s plausible that this compound could influence related biochemical pathways.
Result of Action
Similar compounds have exhibited substantial antiviral activity , suggesting that this compound may also have potential antiviral effects.
Propiedades
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5S/c19-12-2-4-13(5-3-12)25-10-17(23)26-16-9-24-14(8-15(16)22)11-27-18-20-6-1-7-21-18/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZOCCWSZTVWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2869205.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2869209.png)

![(4Ar,7aS)-4a-methyl-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine;hydrochloride](/img/structure/B2869212.png)

![6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2869214.png)


![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide](/img/structure/B2869218.png)
![5-Bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine;hydrochloride](/img/structure/B2869219.png)
![1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2869223.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2869224.png)
